molecular formula C12H20N2O3 B7144617 N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide

N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B7144617
M. Wt: 240.30 g/mol
InChI Key: AVMIQGIMDDBWGM-UHFFFAOYSA-N
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Description

N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrrolidine ring, a methyloxolane ring, and a carboxamide functional group

Properties

IUPAC Name

N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8-5-6-10(17-8)12(16)14-7-3-4-9(14)11(15)13-2/h8-10H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMIQGIMDDBWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)N2CCCC2C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyloxolane Ring: The methyloxolane ring is introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the pyrrolidine intermediate.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxamide: Unique due to its specific combination of functional groups and ring structures.

    N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-methyl-1-(5-methyloxolane-2-carbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring, a methyloxolane ring, and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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